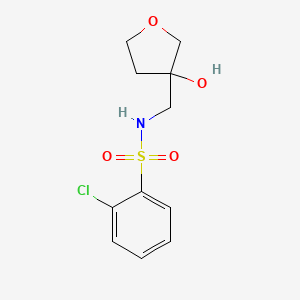

2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

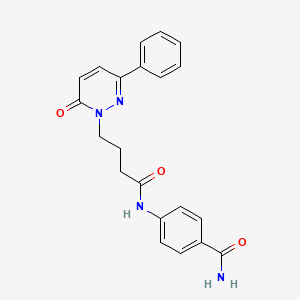

Description

2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields of research.

Scientific Research Applications

Herbicide Metabolism and Selectivity

Research has shown that chlorsulfuron, a related sulfonamide herbicide, is selectively metabolized by certain cereal crops, such as wheat, oats, and barley. These crops rapidly convert chlorsulfuron into a polar, inactive product, demonstrating the biological basis for the herbicide's selectivity. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, differing significantly from the metabolism in sensitive broadleaf plants (Sweetser, Schow, & Hutchison, 1982).

Degradation by Soil Microorganisms

The degradation of chlorsulfuron in soil is significantly influenced by the presence of soil microorganisms. Studies have identified specific microorganisms, including Streptomyces griseolus, Aspergillus niger, and Penicillium sp., that can degrade chlorsulfuron. This highlights the importance of microbial activity alongside chemical hydrolysis in the herbicide's soil degradation process, with the rate of hydrolysis varying with soil pH (Joshi, Brown, & Romesser, 1985).

Adsorption and Degradation in Soil

The adsorption of chlorsulfuron on different soils and its degradation rate are inversely related to soil pH, with lower pH values facilitating faster degradation. The extent of adsorption and the rate of degradation are critical for understanding the herbicide's environmental fate and its potential impact on non-target species and subsequent crops (Thirunarayanan, Zimdahl, & Smika, 1985).

properties

IUPAC Name |

2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZZXMQPQLJVNHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(Z)-2-Cyano-3-(3,4-dimethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2978789.png)

![N-[(4-fluorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2978792.png)

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)

![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)

![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)

![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)